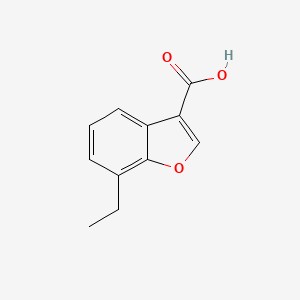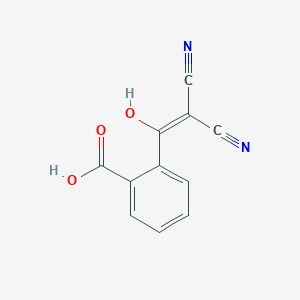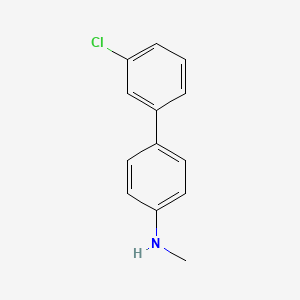
4-(3-Chlorophenyl)-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chlorophenyl)-N-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a chlorinated phenyl ring attached to an aniline moiety, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-N-methylaniline can be achieved through several methods. One common approach involves the reaction of 3-chloronitrobenzene with methylamine under reducing conditions to form the desired aniline derivative. The reaction typically proceeds as follows:
Reduction of 3-chloronitrobenzene: 3-chloronitrobenzene is reduced to 3-chloroaniline using a reducing agent such as iron powder in the presence of hydrochloric acid.
N-Methylation: The resulting 3-chloroaniline is then reacted with methyl iodide in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to reduce 3-chloronitrobenzene to 3-chloroaniline.
Methylation: Employing methylating agents like dimethyl sulfate or methyl chloride in the presence of a base to achieve N-methylation.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorinated phenyl ring allows for nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Chlorophenyl)-N-methylaniline has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It acts as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the effects of chlorinated aniline derivatives on biological systems.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-N-methylaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-N-methylaniline: Similar structure but with the chlorine atom at the para position.
4-(3-Bromophenyl)-N-methylaniline: Similar structure with a bromine atom instead of chlorine.
4-(3-Chlorophenyl)-N-ethylamine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
4-(3-Chlorophenyl)-N-methylaniline is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of the chlorine atom at the meta position and the methyl group on the aniline nitrogen contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12ClN |
|---|---|
Molecular Weight |
217.69 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-N-methylaniline |
InChI |
InChI=1S/C13H12ClN/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9,15H,1H3 |
InChI Key |
SBQGWUPSNFUNFX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol](/img/structure/B13174838.png)
![4-Methyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13174842.png)
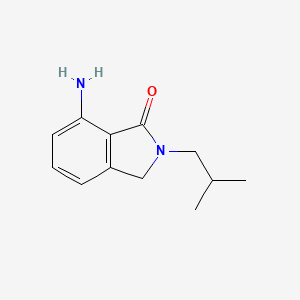
![6-[(Morpholin-4-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B13174852.png)
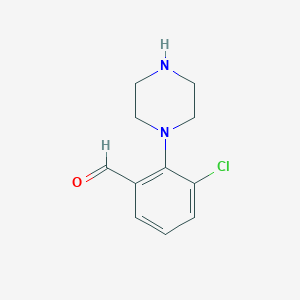
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13174873.png)
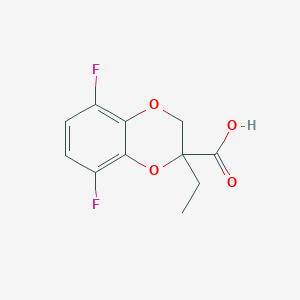
![2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid](/img/structure/B13174883.png)
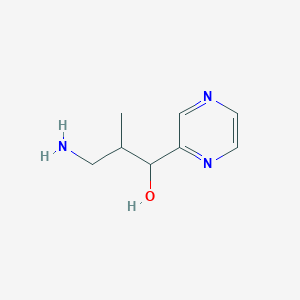
![2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13174892.png)

![Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B13174904.png)
